molecular formula C11H10F13I B15092222 Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- CAS No. 1980053-60-8

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-

Cat. No.: B15092222
CAS No.: 1980053-60-8
M. Wt: 516.08 g/mol
InChI Key: QQYRTQIWNHAGLQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

1980053-60-8

Molecular Formula

C11H10F13I

Molecular Weight

516.08 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodoundecane

InChI

InChI=1S/C11H10F13I/c1-2-3-5(25)4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5H,2-4H2,1H3

InChI Key

QQYRTQIWNHAGLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

Preparation Methods

Radical Initiation and Iodohydrin Formation

A foundational approach involves radical addition of perfluoroalkyl iodides (e.g., C₆F₁₃I) to allylic alcohols, facilitated by azobis(isobutyronitrile) (AIBN) or Cu(OAc)₂/hydrazine hydrate. This generates iodohydrin intermediates (e.g., C₆F₁₃CH₂CH(OH)CH₂I), which are subsequently reduced to fluorous alcohols (C₆F₁₃CH₂CH₂CH₂OH).

Reaction Conditions :

  • Temperature : 60–80°C under nitrogen atmosphere.
  • Yield : 70–85% for iodohydrin formation; 90–95% for alcohol reduction.

Limitations and Scalability

While effective for shorter chains (n = 4–6), this method struggles with longer perfluoroalkyl segments due to steric hindrance during radical propagation. Industrial scalability is further hampered by the need for stringent inert conditions.

Phosphorus(III) Iodide Halogenation of Fluorous Alcohols

Mechanism and Optimization

The conversion of fluorous alcohols to iodides using phosphorus(III) iodide (PI₃), generated in situ from red phosphorus and iodine, offers a robust pathway. For tridecafluoro-8-iodoundecane, the alcohol precursor C₆F₁₃CH₂CH₂CH₂OH reacts with PI₃ at 110–130°C, yielding the target compound with >90% purity.

Key Advantages :

  • Scalability : Demonstrated for 100–500 g batches using a hot-melt dropping funnel for controlled iodine addition.
  • Cost Efficiency : Red phosphorus and iodine are economical compared to metal catalysts.

Purification and Byproduct Management

Residual alcohols are removed via silica gel chromatography or fractional distillation. GC-MS analysis confirms <0.5% alcohol impurities post-purification.

Iodonium Ylide-Mediated Fluorination and Iodination

Iodonium Ylide Synthesis and Reactivity

Patent US10259800B2 discloses iodonium ylides (e.g., Ar-I⁺-BF₄⁻) as intermediates for halogenation. While primarily used for fluorination, adapting this system with NaI or KI enables iodine transfer to perfluorinated alkanes.

Reaction Scheme :
$$
\text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{CH}2\text{H} + \text{Ar-I}^+\text{BF}4^- \rightarrow \text{C}6\text{F}{13}\text{CH}2\text{CH}2\text{CH}2\text{I} + \text{ArH} + \text{BF}3
$$

Conditions :

  • Solvent : Dichloromethane or acetonitrile.
  • Yield : 60–75%, with competing C-F bond formation requiring careful stoichiometry.

Comparative Analysis with PI₃ Method

While iodonium ylides offer milder conditions, their higher cost and lower yields limit industrial adoption compared to PI₃-based routes.

Methodological Comparison and Industrial Feasibility

Method Yield Scalability Cost (USD/kg) Purity
Radical Addition + PI₃ 85–90% High 120–150 >99%
Iodonium Ylide Halogenation 60–75% Moderate 300–400 95–98%

Table 1 : Economic and performance metrics for tridecafluoro-8-iodoundecane synthesis. Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form various hydrofluorocarbons.

    Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorinated carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products Formed

Scientific Research Applications

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s stability and resistance to degradation make it a valuable tool in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Perfluoroalkyl Iodides

Table 1: Structural and Physical Properties of Select Perfluoroalkyl Iodides
Compound Name (CAS No.) Molecular Formula Molecular Weight Boiling Point (°C/mmHg) Density (g/mL) Key Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (2043-57-4) C₈H₄F₁₃I 474.00 92 (45 mmHg) 1.934 Polymer functionalization, 2D materials
1,1,1,2,2-Pentafluoro-4-iodobutane C₄H₂F₅I 271.96 Not reported Not reported Monomer for fluorene-based polymers
2-(Perfluorodecyl)ethyl iodide C₁₂H₄F₂₁I 626.04 Not reported Not reported Hydrophobic coatings
12-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane (3m) C₁₂H₆BrF₁₃I 625.96 Not reported Not reported Nanomaterial synthesis
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodohexadecane (3h) C₁₆H₁₀F₁₃I 614.12 Not reported Not reported Energy-harvesting nanomaterials
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-propoxyoctane (1193010-01-3) C₁₁H₁₁F₁₃O 406.18 186 1.412 Surfactants, lubricants
Key Comparative Analysis:

Chain Length and Reactivity: The target compound (C₈) balances fluorophilicity and solubility, enabling applications in polymer science and nanomaterials. Longer-chain analogs (e.g., C₁₆) exhibit higher hydrophobicity but lower reactivity in click chemistry due to steric hindrance . Shorter-chain derivatives (e.g., C₄) are more volatile but less thermally stable .

Functional Group Variations :

  • Bromine substitution (e.g., 3m) increases molecular weight and alters electronic properties, enhancing utility in halogen-bond-driven self-assembly .
  • Propoxy-substituted analogs (e.g., C₁₁H₁₁F₁₃O) reduce toxicity while maintaining surface-active properties .

Synthetic Yields :

  • The target compound is synthesized in 86% yield via crystallization , outperforming longer-chain derivatives (e.g., 3h: 83% yield) .

Research Findings

  • Materials Science : Used to functionalize black phosphorus, introducing fluorine atoms that stabilize the material against oxidation. Raman studies confirm lattice distortion post-functionalization .
  • Polymer Chemistry : Incorporated into dendrimers via thiol-ene reactions, achieving precise difunctionalization for catalytic applications .
  • Toxicity: Exhibits estrogenic effects in vitro, necessitating careful handling compared to non-iodinated fluorocarbons .

Biological Activity

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- (commonly referred to as perfluorinated compound or PFAS) is a member of a class of chemicals known for their unique properties and biological activities. These compounds have garnered significant attention due to their environmental persistence and potential health impacts. This article explores the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C11H4F13I
  • Molecular Weight : 504.03 g/mol
  • Physical State : Colorless liquid
  • Melting Point : Approximately 20°C

Biological Activity Overview

The biological activity of undecane derivatives like the one can be influenced by their structure. The introduction of fluorine atoms typically enhances lipophilicity and metabolic stability. This section summarizes key findings from various studies.

  • Enzyme Inhibition : Fluorinated compounds have been shown to inhibit specific enzymes due to their structural similarity to natural substrates. For example:
    • Aconitase Inhibition : Certain fluorinated compounds can irreversibly inhibit aconitase in the citric acid cycle, impacting energy metabolism .
  • Cell Membrane Interaction : The lipophilic nature of these compounds allows them to interact with cell membranes effectively:
    • Increased permeability across phospholipid bilayers facilitates cellular uptake and potential toxicity .
  • Endocrine Disruption : Some studies suggest that fluorinated compounds may act as endocrine disruptors by mimicking natural hormones .

Toxicology Data

Toxicological assessments are critical for understanding the safety profile of undecane derivatives:

Study TypeFindingsReference
Acute Toxicity (Rat Model)Oral LD50: 894 mg/kg
Chronic ExposurePotential liver damage observed
Developmental ToxicityAltered fetal development in animal models

Case Study 1: Environmental Impact

A study conducted on the environmental persistence of PFAS highlighted that undecane derivatives can bioaccumulate in aquatic organisms. This accumulation raises concerns about food chain contamination and long-term ecological effects.

Case Study 2: Human Health Risks

Research has indicated a correlation between exposure to PFAS and various health issues such as thyroid disease and immune response impairment. A notable epidemiological study linked elevated PFAS levels in blood with adverse health outcomes in populations near industrial sites .

Research Findings

Recent investigations into undecane derivatives have revealed several critical insights:

  • Bioconcentration Factor (BCF) : Studies indicate a high BCF for undecane derivatives in aquatic environments, suggesting significant bioaccumulation potential .
  • Metabolic Pathways : The metabolic pathways for these compounds are not fully understood; however, they are believed to undergo limited biotransformation due to the stability conferred by C-F bonds .

Q & A

Basic Research Questions

Q. What are the key identifiers and physicochemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane?

  • Identifiers :

  • CAS No. : 2043-57-4
  • Molecular Formula : C₈H₄F₁₃I
  • Molecular Weight : 474.00 g/mol
  • InChIKey : NVVZEKTVIXIUKW-UHFFFAOYSA-N
    • Physicochemical Properties :
  • logP : 3.8 at 20°C (pH 6.6–7.1), indicating moderate lipophilicity .
  • Safety Data : Classified as an irritant (R36/37/38: eye, respiratory, and skin irritation) .
    • Methodological Note : For logP determination, use reverse-phase HPLC with fluorinated reference standards to account for perfluoroalkyl interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Critical Precautions :

  • Use PPE: Nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .
  • First Aid : Flush eyes with water for 15 minutes upon exposure; consult a physician .
    • Storage : Store in amber glass vials at 2–8°C to prevent photodegradation and iodine loss .
    • Waste Disposal : Treat as halogenated waste; incinerate in EPA-approved facilities to avoid PFAS persistence .

Q. How is this compound synthesized, and what are its common derivatives?

  • Synthesis :

Start with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol.

React with propargyl bromide via nucleophilic substitution to introduce an alkyne group.

Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to graft onto polymers .

  • Derivatives :

  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(propoxy)octane : Used in surface modification .
  • Dendronized Polymers : Functionalized via click chemistry for drug delivery .

Advanced Research Questions

Q. How is this compound utilized in polymer functionalization for biomedical applications?

  • Application : Acts as a fluorophilic monomer in dendronized polymers for controlled drug release.
  • Methodology :

Synthesize a base polymer (e.g., polyacrylate backbone).

Functionalize with varying ratios of the compound and propargylated dendrons via CuAAC.

Characterize using GPC and NMR to confirm grafting efficiency .

  • Performance : Enhances hydrophobicity, improving encapsulation of lipophilic therapeutics .

Q. What is the environmental significance of this compound as a PFAS?

  • Regulatory Status : Listed by the EPA under PFAS monitoring programs due to persistence and bioaccumulation potential .
  • Ecotoxicology :

  • Bioaccumulation : Shown in earthworm models (BCF = 120–150) .
  • Analytical Challenges : Use LC-MS/MS with isotopic dilution to quantify trace levels in soil/water .
    • Mitigation Strategies : Investigate advanced oxidation processes (e.g., UV/persulfate) for degradation .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., logP)?

  • Case Study : LogP values vary due to measurement techniques (HPLC vs. shake-flask).
  • Recommendations :

Standardize measurements using OECD Guideline 117 (HPLC with fluorinated columns).

Cross-validate with computational tools (e.g., COSMOtherm) .

  • Data Sources : Prioritize peer-reviewed studies over supplier data to avoid bias .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

  • Quantification Workflow :

Extraction : Solid-phase extraction (C18 columns) for environmental samples.

Separation : UPLC with a PFAS-specific column (e.g., Accucore™ RP-MS).

Detection : High-resolution MS (Q-TOF) with exact mass (474.00 g/mol) and fragmentation patterns .

  • Quality Control : Use isotopically labeled analogs (e.g., ¹³C₈-PFAS) as internal standards .

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